Ethyl 4-hydroxypiperidine-2-carboxylate hydrochloride

Description

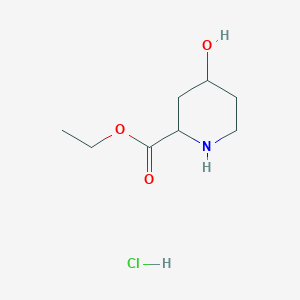

Ethyl 4-hydroxypiperidine-2-carboxylate hydrochloride (CAS: 248255-68-7) is a piperidine derivative with a hydroxyl group at the 4-position and an ethyl ester at the 2-position of the piperidine ring. Its molecular formula is C₈H₁₆ClNO₃, and it has a molecular weight of 209.67 g/mol . The compound is typically provided at >97% purity and is utilized in pharmaceutical and organic synthesis research, though specific biological activities remain under investigation .

Properties

Molecular Formula |

C8H16ClNO3 |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

ethyl 4-hydroxypiperidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H15NO3.ClH/c1-2-12-8(11)7-5-6(10)3-4-9-7;/h6-7,9-10H,2-5H2,1H3;1H |

InChI Key |

NUXCHBGKJXTKCD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC(CCN1)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxypiperidine-2-carboxylate hydrochloride can be achieved through several synthetic routes. One common method involves the enantioselective multistage synthesis of hydroxypiperidine derivatives. This process includes key steps such as azide reductive cyclization of aldehyde, which can be further modified to obtain various analogs of the final product .

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic routes to ensure cost-effectiveness and scalability. The process typically includes steps such as hydrogenation, cyclization, and amination, which are crucial for the large-scale production of piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxypiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted piperidine derivatives .

Scientific Research Applications

Ethyl 4-hydroxypiperidine-2-carboxylate hydrochloride has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various piperidine derivatives, which are important in drug design and development.

Biology: It is used in the study of biological pathways and mechanisms involving piperidine-containing compounds.

Medicine: It is explored for its potential pharmacological activities, including its use as a building block for designing new drugs.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxypiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Ethyl 4-isopropylpiperidine-4-carboxylate Hydrochloride

- Structure : Features an isopropyl group at the 4-position instead of a hydroxyl group.

- Key Differences :

- Increased steric hindrance due to the bulky isopropyl substituent.

- Reduced polarity compared to the hydroxyl-containing analog, likely enhancing lipophilicity.

- Molecular Formula: C₁₁H₂₂ClNO₂; Molecular Weight: 247.75 g/mol .

- Applications : Used in medicinal chemistry for scaffold modifications targeting receptor binding pockets .

Ethyl 2-(piperidin-4-yl)acetate Hydrochloride

- Structure : Contains an acetate side chain at the 4-position rather than a hydroxyl group.

- Similarity score: 0.97 (compared to the target compound), indicating high structural overlap .

- Molecular Formula: C₉H₁₈ClNO₂; Molecular Weight: 215.70 g/mol .

- Applications : Explored in peptide mimetics and enzyme inhibition studies .

Meperidine Hydrochloride (Pethidine)

- Structure: A phenyl-substituted piperidine with a methyl ester (C₁₅H₂₁NO₂·HCl; MW: 283.8 g/mol) .

- Key Differences :

- The phenyl group enhances binding to opioid receptors, conferring analgesic properties.

- Lacks a hydroxyl group, reducing polarity compared to the target compound.

- Applications : Clinically used as a Schedule II opioid analgesic .

Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate Hydrochloride

- Structure : Differs in the ester group (methyl vs. ethyl) and stereochemistry.

- Key Differences :

- Methyl ester reduces molecular weight (195.64 g/mol) and may alter metabolic stability.

- Stereochemistry at positions 2 and 4 impacts chiral recognition in biological systems.

- Purity : >95% .

- Applications : Used in asymmetric synthesis and drug design .

Ethyl 4-(2-Chloroethyl)piperidine-4-carboxylate Hydrochloride

Table 1: Key Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Functional Groups |

|---|---|---|---|---|

| Ethyl 4-hydroxypiperidine-2-carboxylate HCl | C₈H₁₆ClNO₃ | 209.67 | >97% | Hydroxyl, ethyl ester |

| Ethyl 4-isopropylpiperidine-4-carboxylate HCl | C₁₁H₂₂ClNO₂ | 247.75 | N/A | Isopropyl, ethyl ester |

| Meperidine HCl | C₁₅H₂₁NO₂·HCl | 283.80 | ≥98% | Phenyl, methyl ester |

| Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate HCl | C₇H₁₄ClNO₃ | 195.64 | >95% | Hydroxyl, methyl ester |

Discussion of Structural Impact on Function

- Hydroxyl Group : Enhances solubility and hydrogen-bonding capacity, critical for interactions in aqueous environments .

- Ester Variations : Ethyl esters generally confer higher lipophilicity than methyl esters, affecting membrane permeability .

- Substituent Effects : Bulky groups (e.g., isopropyl) improve steric shielding but may reduce binding affinity, while reactive groups (e.g., chloroethyl) enable covalent modifications .

Biological Activity

Ethyl 4-hydroxypiperidine-2-carboxylate hydrochloride, also known as (2R,4R)-4-hydroxypiperidine-2-carboxylic acid hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is a chiral compound characterized by a piperidine ring with hydroxyl and carboxylic acid functional groups. Its molecular formula is CHClNO, and it has a molecular weight of approximately 195.66 g/mol. The presence of both the hydroxyl and carboxylic acid groups allows for various chemical modifications, enhancing its biological activity.

Antimicrobial Properties

Research indicates that ethyl 4-hydroxypiperidine-2-carboxylate exhibits antimicrobial activity against a range of pathogens. Its mechanism involves the inhibition of bacterial cell wall synthesis, which is crucial for bacterial survival. In vitro studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications.

Antiviral Activity

The compound has also shown promise in antiviral applications. Studies suggest that it may interfere with viral replication processes, making it a candidate for further exploration in antiviral drug development. This activity is particularly relevant in the context of emerging viral infections where new therapeutic options are urgently needed .

Immunostimulatory Effects

Recent investigations into piperidine derivatives, including ethyl 4-hydroxypiperidine-2-carboxylate, have highlighted their immunostimulatory properties. These compounds enhance the immune response by modulating lymphocyte subpopulations and improving peripheral blood hemogram parameters. Such effects position them as potential candidates for developing immunotherapeutic agents .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects.

- Protein-Ligand Interactions : It acts as a linker in antibody-drug conjugates (ADCs), facilitating targeted delivery of cytotoxic agents to cancer cells. This mechanism enhances the therapeutic index of anticancer drugs while minimizing systemic toxicity .

- Ubiquitin-Proteasome Pathway Modulation : In proteolysis-targeting chimeras (PROTACs), it links target proteins to E3 ubiquitin ligases, promoting their degradation and potentially offering a novel approach to treating diseases caused by protein misfolding or overexpression.

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of ethyl 4-hydroxypiperidine-2-carboxylate:

- Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of various piperidine derivatives, including ethyl 4-hydroxypiperidine-2-carboxylate. Results indicated that this compound exhibited superior activity against specific bacterial strains compared to traditional antibiotics .

- Immunomodulatory Research : In a study assessing the immunostimulatory effects of piperidine derivatives, ethyl 4-hydroxypiperidine-2-carboxylate was found to significantly enhance lymphocyte proliferation and cytokine production in vitro, indicating its potential as an immunotherapeutic agent .

- Cancer Treatment Applications : Research involving ADCs demonstrated that incorporating ethyl 4-hydroxypiperidine-2-carboxylate as a linker improved the targeting efficiency and reduced off-target effects in murine models of cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.